
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine is not fully understood. However, it has been proposed that the compound may exert its antitumor activity through the inhibition of DNA synthesis and cell division. It has also been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis.
Biochemische Und Physiologische Effekte
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to reduce oxidative stress and inflammation in cells. Furthermore, it has been reported to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine in lab experiments is its potent activity against cancer cells and bacteria. This makes it a useful tool for studying the mechanisms of tumor growth and bacterial infections. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine. One area of interest is its potential as a radioprotective agent, where it may be useful in protecting against radiation-induced damage in cancer patients undergoing radiation therapy. Another area of interest is its potential as an antimicrobial agent, where it may be useful in the treatment of bacterial infections. Furthermore, its potential as a therapeutic agent for liver and kidney diseases warrants further investigation.
Synthesemethoden
The synthesis of 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine involves the reaction of 2-(1-methyl-5-nitroimidazol-4-yl)ethanol with formaldehyde and subsequent cyclization with glyoxal. This method has been reported to yield the desired compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine has shown potential applications in various areas of scientific research. It has been studied for its antitumor activity, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its antimicrobial activity, where it has been shown to have potent activity against Gram-positive bacteria. Furthermore, it has been investigated for its potential as a radioprotective agent, where it has been shown to protect against radiation-induced damage in cells.
Eigenschaften
CAS-Nummer |
104445-28-5 |
|---|---|
Produktname |
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine |
Molekularformel |
C9H14N4O5 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-2-(1-methyl-5-nitroimidazol-2-yl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C9H14N4O5/c1-12-6(13(16)17)2-10-7(12)8-11-9(3-14,4-15)5-18-8/h2,8,11,14-15H,3-5H2,1H3 |
InChI-Schlüssel |
WOIDLDGHYKJEER-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1C2NC(CO2)(CO)CO)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=CN=C1C2NC(CO2)(CO)CO)[N+](=O)[O-] |
Synonyme |
2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



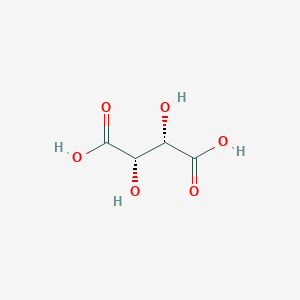
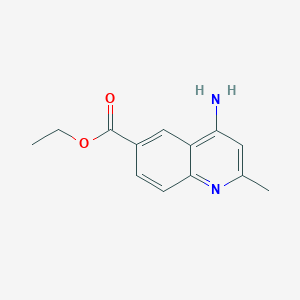
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
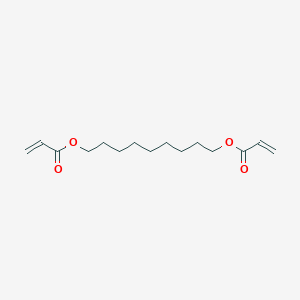
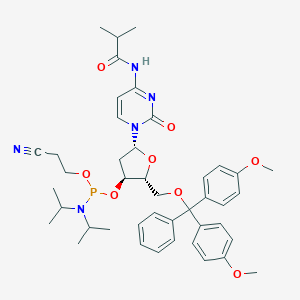
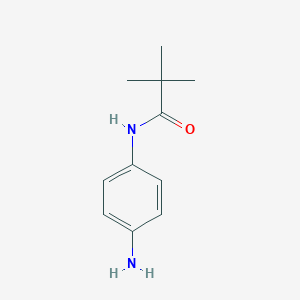
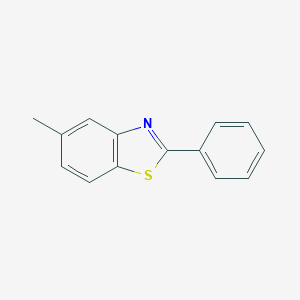
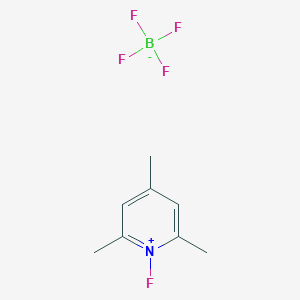
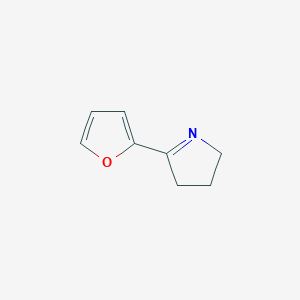
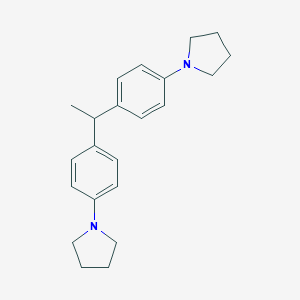
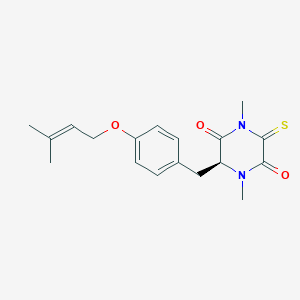
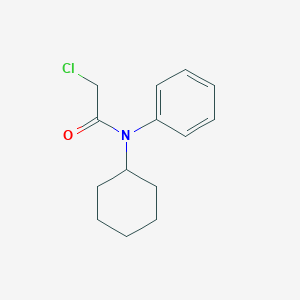
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)